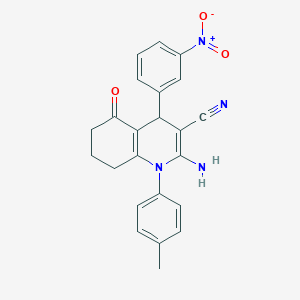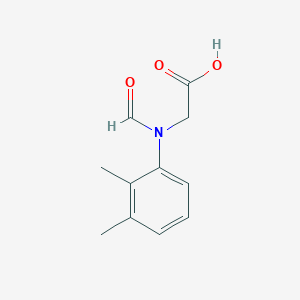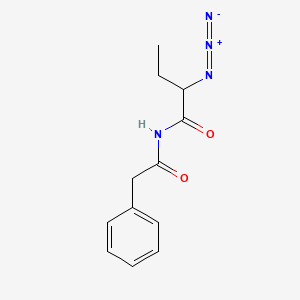![molecular formula C16H19N B12048946 4'-Isobutyl-[1,1'-biphenyl]-4-amine](/img/structure/B12048946.png)
4'-Isobutyl-[1,1'-biphenyl]-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-Isobutyl-[1,1’-biphenyl]-4-amine is an organic compound that belongs to the biphenyl family This compound features a biphenyl core with an isobutyl group attached to one of the phenyl rings and an amine group attached to the other
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Isobutyl-[1,1’-biphenyl]-4-amine typically involves a multi-step process. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
In an industrial setting, the production of 4’-Isobutyl-[1,1’-biphenyl]-4-amine may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4’-Isobutyl-[1,1’-biphenyl]-4-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated biphenyl derivatives.
科学研究应用
4’-Isobutyl-[1,1’-biphenyl]-4-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
作用机制
The mechanism of action of 4’-Isobutyl-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their activity. The biphenyl core provides a rigid structure that can interact with hydrophobic pockets in proteins, potentially modulating their function .
相似化合物的比较
Similar Compounds
- 4’-Methyl-[1,1’-biphenyl]-4-amine
- 4’-Ethyl-[1,1’-biphenyl]-4-amine
- 4’-Propyl-[1,1’-biphenyl]-4-amine
Uniqueness
4’-Isobutyl-[1,1’-biphenyl]-4-amine is unique due to the presence of the isobutyl group, which imparts distinct steric and electronic properties compared to its methyl, ethyl, and propyl analogs. These differences can influence its reactivity, binding affinity, and overall chemical behavior .
属性
分子式 |
C16H19N |
|---|---|
分子量 |
225.33 g/mol |
IUPAC 名称 |
4-[4-(2-methylpropyl)phenyl]aniline |
InChI |
InChI=1S/C16H19N/c1-12(2)11-13-3-5-14(6-4-13)15-7-9-16(17)10-8-15/h3-10,12H,11,17H2,1-2H3 |
InChI 键 |
VMGPHQMQFBIYDE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=CC=C(C=C1)C2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[({[3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12048876.png)




![(2Z)-2-cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]acrylic acid](/img/structure/B12048891.png)







